

# Spectroscopic Data for 2-(4-Propylphenyl)acetic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-(4-propylphenyl)acetic Acid

Cat. No.: B1587618

[Get Quote](#)

## Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of molecular structures is a cornerstone of innovation and quality control. **2-(4-Propylphenyl)acetic acid** (CAS No. 26114-12-5) is a valuable organic intermediate, sharing a structural motif with several non-steroidal anti-inflammatory drugs (NSAIDs). Its utility in drug development and organic synthesis necessitates an unambiguous confirmation of its chemical identity and purity. This guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple presentation of data, offering insights into the experimental rationale and the interpretation of spectral features, thereby providing a self-validating framework for the analytical chemist.

## Molecular Structure Overview

**2-(4-Propylphenyl)acetic acid** is an aromatic carboxylic acid with the molecular formula  $C_{11}H_{14}O_2$  and a molecular weight of approximately 178.23 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#) The structural integrity of the molecule is confirmed by a suite of spectroscopic methods, each providing a unique piece of the structural puzzle.

To facilitate the discussion of the spectroscopic data, the protons and carbons in the molecule are systematically labeled as shown below. This labeling will be used throughout the guide to correlate spectral signals with specific atoms.

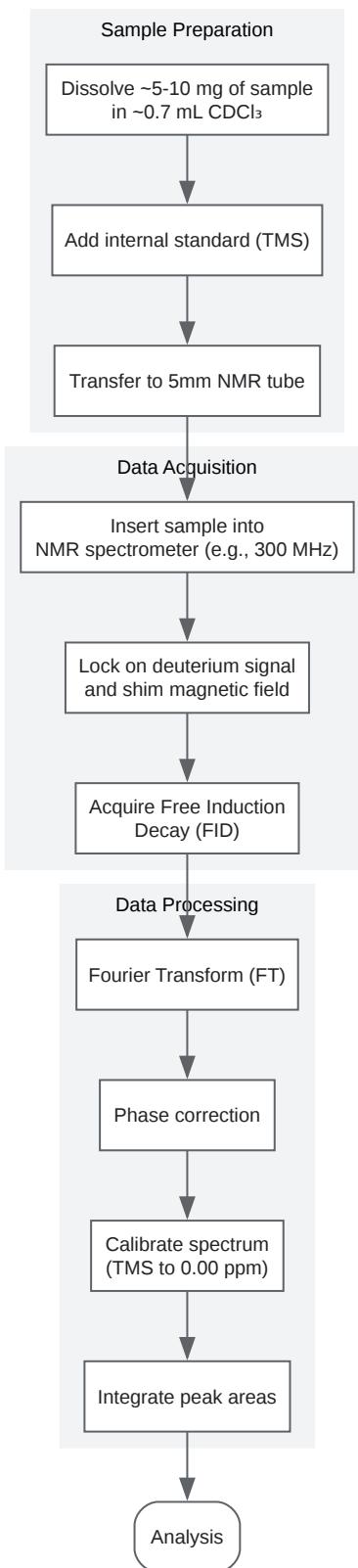
Caption: Labeled structure of **2-(4-propylphenyl)acetic acid**.

## Part 1: Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) Spectroscopy

### Experimental Rationale

<sup>1</sup>H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The experiment relies on the principle that protons in different chemical environments will resonate at different frequencies when placed in a strong magnetic field. For this analysis, deuterated chloroform (CDCl<sub>3</sub>) is a standard solvent choice due to its excellent solubilizing properties for moderately polar organic compounds and its single, easily identifiable residual solvent peak. Tetramethylsilane (TMS) is used as an internal standard, providing a reference point at 0 ppm from which all other chemical shifts are measured.

## Workflow for <sup>1</sup>H NMR Analysis



[Click to download full resolution via product page](#)

Caption: Standard workflow for acquiring a  $^1\text{H}$  NMR spectrum.

## <sup>1</sup>H NMR Spectrum Analysis

The experimental <sup>1</sup>H NMR spectrum of **2-(4-propylphenyl)acetic acid** in CDCl<sub>3</sub> displays a series of distinct signals that are fully consistent with its structure.

- Aromatic Protons (H<sub>2</sub>, H<sub>3</sub>, H<sub>5</sub>, H<sub>6</sub>): The four protons on the benzene ring appear as a multiplet in the range of  $\delta$  7.13-7.24 ppm. The para-substitution pattern leads to an AA'BB' spin system, which often presents as two apparent doublets or a more complex multiplet, as observed here. The integration of this region corresponds to four protons.
- Benzylic Protons (H<sub>7</sub>): The two protons on the carbon adjacent to the aromatic ring (the benzylic position) appear as a sharp singlet at  $\delta$  3.16 ppm. The singlet nature of this peak is a key identifier; these protons have no adjacent proton neighbors, hence no spin-spin coupling is observed. Its chemical shift is downfield from typical alkyl protons due to the deshielding effect of the adjacent aromatic ring.
- Propyl Protons (H<sub>9</sub>): The two protons of the CH<sub>2</sub> group attached directly to the benzene ring appear as a triplet at  $\delta$  2.58 ppm with a coupling constant (J) of 7.3 Hz. The triplet pattern arises from coupling to the two neighboring H<sub>10</sub> protons.
- Propyl Protons (H<sub>10</sub>): The two protons of the central CH<sub>2</sub> group of the propyl chain are observed as a multiplet (specifically, a sextet) in the range of  $\delta$  1.58-1.70 ppm. This complex splitting pattern is due to coupling with both the two H<sub>9</sub> protons and the three H<sub>11</sub> protons.
- Propyl Protons (H<sub>11</sub>): The three protons of the terminal methyl group appear as a triplet at  $\delta$  0.95 ppm with a J value of 7.4 Hz. This signal is the most upfield, consistent with a terminal, saturated alkyl group, and the triplet pattern is due to coupling with the two adjacent H<sub>10</sub> protons.
- Carboxylic Acid Proton (H<sub>a</sub>): The acidic proton of the carboxyl group is typically observed as a broad singlet far downfield, often between 10-12 ppm. While not explicitly reported in the cited source, its presence would be expected and its chemical shift can be concentration-dependent.

Proton Label	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
H <sub>2</sub> /H <sub>3</sub> /H <sub>5</sub> /H <sub>6</sub>	7.24 - 7.13	Multiplet (m)	-	4H	Aromatic CH
H <sub>7</sub>	3.16	Singlet (s)	-	2H	Ar-CH <sub>2</sub> -COOH
H <sub>9</sub>	2.58	Triplet (t)	7.3	2H	Ar-CH <sub>2</sub> -CH <sub>2</sub> CH <sub>3</sub>
H <sub>10</sub>	1.70 - 1.58	Multiplet (m)	-	2H	Ar-CH <sub>2</sub> -CH <sub>2</sub> CH <sub>3</sub>
H <sub>11</sub>	0.95	Triplet (t)	7.4	3H	Ar-CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>
H <sub>a</sub>	Not Reported (Expected >10)	Broad Singlet (br s)	-	1H	-COOH

Data sourced  
from  
ChemicalBoo  
k.

## Part 2: Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR) Spectroscopy

### Experimental Rationale

<sup>13</sup>C NMR spectroscopy provides information about the carbon skeleton of a molecule. As the <sup>13</sup>C isotope has a low natural abundance (~1.1%), spectra are typically acquired with proton decoupling. This technique collapses all <sup>13</sup>C-<sup>1</sup>H coupling, resulting in a spectrum where each unique carbon atom appears as a single, sharp line. The chemical shift of each carbon is highly dependent on its electronic environment.

While experimental data for **2-(4-propylphenyl)acetic acid** is not readily available, a highly accurate prediction can be made based on data from analogous structures like 4-

methylphenylacetic acid and general substituent effects.<sup>[4]</sup> Online prediction tools can further refine these estimates.<sup>[5][6]</sup>

## Predicted $^{13}\text{C}$ NMR Spectral Analysis

- Carboxyl Carbon (C<sub>8</sub>): The carbon of the carboxylic acid group is expected to be the most downfield signal, typically appearing in the range of 175-185 ppm for saturated aliphatic acids.<sup>[7]</sup>
- Aromatic Carbons (C<sub>1</sub>-C<sub>6</sub>): Aromatic carbons generally resonate between 120-150 ppm.<sup>[8]</sup> Due to the para-substitution, the molecule has a plane of symmetry, resulting in four distinct aromatic carbon signals.
  - C<sub>4</sub> (ipso-propyl): The carbon attached to the propyl group (C<sub>4</sub>) will be shifted downfield.
  - C<sub>1</sub> (ipso-acetic): The carbon bearing the acetic acid moiety (C<sub>1</sub>) will also be shifted relative to benzene (128.5 ppm).
  - C<sub>3</sub>/C<sub>5</sub>: These two equivalent carbons will appear as a single peak.
  - C<sub>2</sub>/C<sub>6</sub>: These two equivalent carbons will also appear as a single peak, typically with a larger intensity due to the presence of two carbons.
- Benzylic Carbon (C<sub>7</sub>): The benzylic CH<sub>2</sub> carbon is expected around 40-45 ppm.
- Propyl Carbons (C<sub>9</sub>, C<sub>10</sub>, C<sub>11</sub>): The carbons of the n-propyl group will appear in the aliphatic region (10-40 ppm). C<sub>9</sub>, being attached to the aromatic ring, will be the most downfield of the three, followed by C<sub>10</sub>, and finally the terminal methyl carbon C<sub>11</sub> will be the most upfield.

Carbon Label	Predicted Chemical Shift ( $\delta$ , ppm)	Assignment
C <sub>8</sub>	~178	COOH
C <sub>4</sub>	~141	ipso-C (attached to propyl)
C <sub>1</sub>	~131	ipso-C (attached to CH <sub>2</sub> COOH)
C <sub>2</sub> /C <sub>6</sub>	~129	Aromatic CH
C <sub>3</sub> /C <sub>5</sub>	~128	Aromatic CH
C <sub>7</sub>	~41	Ar-CH <sub>2</sub> -COOH
C <sub>9</sub>	~38	Ar-CH <sub>2</sub> -CH <sub>2</sub> CH <sub>3</sub>
C <sub>10</sub>	~24	Ar-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
C <sub>11</sub>	~14	Ar-CH <sub>2</sub> CH <sub>2</sub> -CH <sub>3</sub>

Predicted shifts are based on data from similar compounds and established substituent effects.<sup>[4][7]</sup>

## Part 3: Infrared (IR) Spectroscopy

### Experimental Rationale

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification. A common method for solid samples is to disperse the compound in a potassium bromide (KBr) pellet, which is transparent to IR radiation.

While an experimental spectrum for the target molecule is not available, the spectrum of its isomer, 4-isopropylphenylacetic acid, from the NIST Chemistry WebBook provides an excellent proxy, as the key functional group absorptions will be nearly identical.<sup>[9]</sup>

## IR Spectrum Analysis

The IR spectrum of a carboxylic acid is dominated by two very distinct features: the O-H stretch and the C=O stretch.

- O-H Stretch (Carboxylic Acid): A very broad, strong absorption is expected in the region of  $2500\text{-}3300\text{ cm}^{-1}$ . This extensive broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the solid state.[\[9\]](#)[\[10\]](#) This band will overlap with the C-H stretching absorptions.
- C-H Stretches: Aromatic C-H stretches typically appear just above  $3000\text{ cm}^{-1}$ , while aliphatic C-H stretches from the propyl and methylene groups appear just below  $3000\text{ cm}^{-1}$ .[\[11\]](#) These sharp peaks are often seen superimposed on the broad O-H band.
- C=O Stretch (Carbonyl): A very strong, sharp absorption is expected around  $1700\text{-}1725\text{ cm}^{-1}$  for a hydrogen-bonded carboxylic acid.[\[12\]](#) This is one of the most intense and reliable peaks in the IR spectrum.
- C=C Stretches (Aromatic): Medium to weak absorptions in the  $1600\text{-}1450\text{ cm}^{-1}$  region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.[\[8\]](#)
- C-O Stretch: A moderate absorption corresponding to the C-O single bond stretch is expected in the  $1210\text{-}1320\text{ cm}^{-1}$  region.

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group
3300 - 2500	Strong, Very Broad	O-H Stretch	Carboxylic Acid (Dimer)
3100 - 3000	Medium, Sharp	C-H Stretch	Aromatic
3000 - 2850	Medium, Sharp	C-H Stretch	Aliphatic (Propyl, Methylene)
1725 - 1700	Strong, Sharp	C=O Stretch	Carboxylic Acid (Dimer)
1600 - 1450	Medium to Weak	C=C Stretch	Aromatic Ring
1320 - 1210	Medium	C-O Stretch	Carboxylic Acid

Expected absorption ranges are based on standard IR correlation tables and data for analogous compounds.[\[9\]](#)[\[11\]](#)[\[13\]](#)

## Part 4: Mass Spectrometry (MS)

### Experimental Rationale

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules. In Electron Ionization (EI) mass spectrometry, high-energy electrons bombard the sample, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum shows the molecular ion ( $M^{+ \cdot}$ ), which corresponds to the molecular weight of the compound, and various fragment ions. The fragmentation pattern serves as a molecular fingerprint.

## Mass Spectrum Analysis

For **2-(4-propylphenyl)acetic acid** (MW = 178.23), the mass spectrum would be expected to show the following key features, based on the known fragmentation patterns of phenylacetic acids and related structures.[\[14\]](#)[\[15\]](#)

- Molecular Ion ( $M^{+ \cdot}$ ): A peak at  $m/z = 178$  corresponding to the intact ionized molecule. The intensity of this peak may vary.
- Loss of Carboxyl Group: A significant fragmentation pathway for carboxylic acids is the loss of the  $-COOH$  group (45 Da), which would lead to a fragment ion at  $m/z = 133$ . This corresponds to the 4-propylbenzyl cation.
- Benzylic Cleavage (Tropylium Ion): The most characteristic fragmentation for alkylbenzenes and related structures is cleavage at the benzylic position to form the highly stable tropylium ion. For **2-(4-propylphenyl)acetic acid**, this involves the loss of the  $-CH_2COOH$  radical (59 Da), resulting in a fragment at  $m/z = 119$ . This is often a very prominent peak.
- McLafferty Rearrangement: While less common for the acid itself, this rearrangement is a possibility. A more dominant fragmentation pathway, however, is the cleavage that leads to the formation of the tropylium ion structure. The base peak in the spectrum of many phenylacetic acid derivatives is often at  $m/z = 91$ , corresponding to the  $C_7H_7^+$  tropylium ion, formed by subsequent fragmentation of larger ions.

## Primary Fragmentation Pathways

[Click to download full resolution via product page](#)

Caption: Key fragmentation pathways for **2-(4-propylphenyl)acetic acid** in EI-MS.

m/z Value	Proposed Fragment Structure	Neutral Loss
178	$[\text{C}_{11}\text{H}_{14}\text{O}_2]^{+}$	- (Molecular Ion)
133	$[\text{CH}_3\text{CH}_2\text{CH}_2\text{-C}_6\text{H}_4\text{-CH}_2]^{+}$	$\cdot\text{COOH}$ (45 Da)
119	$[\text{CH}_3\text{CH}_2\text{CH}_2\text{-C}_7\text{H}_6]^{+}$	$\cdot\text{CH}_2\text{COOH}$ (59 Da)
91	$[\text{C}_7\text{H}_7]^{+}$ (Tropylium ion)	$\text{C}_6\text{H}_5\text{O}_2$ (from M) or $\text{C}_3\text{H}_6$ (from m/z 133)

Fragmentation patterns are predicted based on established principles of mass spectrometry.[\[14\]](#)

## Conclusion

The combination of  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR spectroscopy, and Mass Spectrometry provides a comprehensive and definitive characterization of **2-(4-propylphenyl)acetic acid**.  $^1\text{H}$  NMR confirms the specific arrangement and connectivity of the propyl, phenyl, and acetic acid moieties. IR spectroscopy validates the presence of the key carboxylic acid functional group. Mass spectrometry confirms the molecular weight and reveals a fragmentation pattern consistent with the proposed structure, notably the formation of stable benzylic/tropylium-type cations. Together, these techniques form a robust analytical package that ensures the structural identity and integrity of the molecule, a critical requirement for its application in research and development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-(4-propylphenyl)acetic acid [chemicalbook.com]

- 2. Phenylacetic acid propyl ester [webbook.nist.gov]
- 3. Phenylacetic acid(103-82-2) 13C NMR [m.chemicalbook.com]
- 4. 4-Methylphenylacetic acid(622-47-9) 13C NMR spectrum [chemicalbook.com]
- 5. CASPRE [caspre.ca]
- 6. Visualizer loader [nmrdb.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. hmdb.ca [hmdb.ca]
- 9. 4-Isopropylphenylacetic acid [webbook.nist.gov]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. 4-Methoxyphenylacetic acid ethyl ester [webbook.nist.gov]
- 12. 4-Methoxyphenylacetic acid(104-01-8) IR Spectrum [chemicalbook.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- To cite this document: BenchChem. [Spectroscopic Data for 2-(4-Propylphenyl)acetic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1587618#spectroscopic-data-for-2-4-propylphenyl-acetic-acid>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)